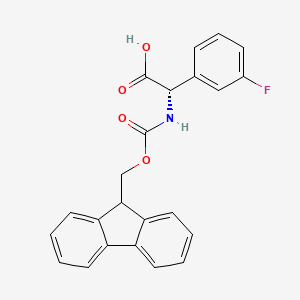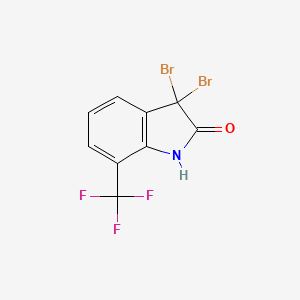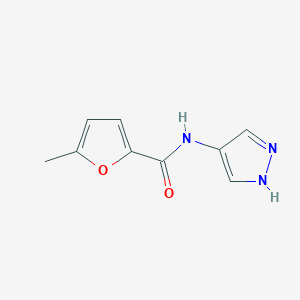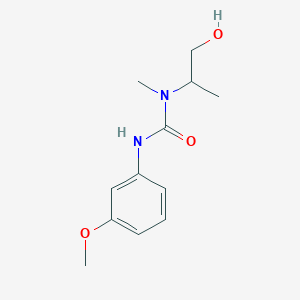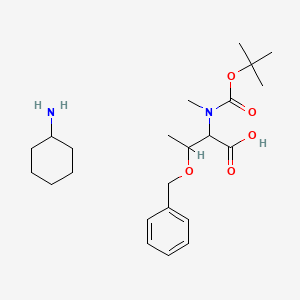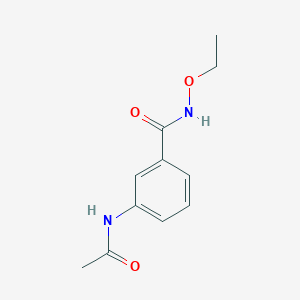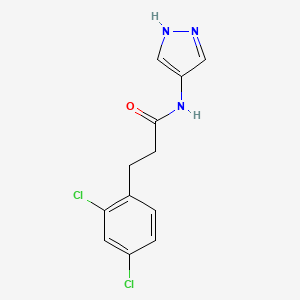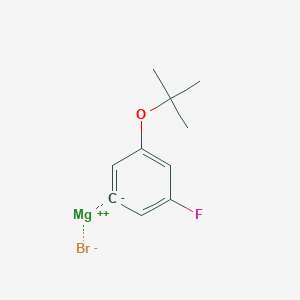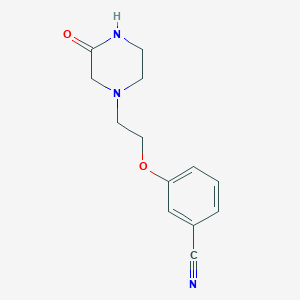
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile is an organic compound with the molecular formula C13H15N3O2 It is a derivative of benzonitrile and piperazine, featuring a piperazinone ring attached to an ethoxy group, which is further connected to a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile typically involves the reaction of 3-chlorobenzonitrile with 2-(3-oxopiperazin-1-yl)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The piperazinone ring can be oxidized to form corresponding N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the piperazinone ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Mécanisme D'action
The mechanism of action of 3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinone ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrile group can form hydrogen bonds or electrostatic interactions with target proteins, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and analgesic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-(Piperidin-3-yl)ethoxy)benzonitrile: Similar structure but with a piperidine ring instead of a piperazinone ring.
2-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile: Similar structure but with a different substitution pattern on the benzonitrile moiety.
Uniqueness
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile is unique due to the presence of the piperazinone ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Propriétés
Formule moléculaire |
C13H15N3O2 |
|---|---|
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
3-[2-(3-oxopiperazin-1-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C13H15N3O2/c14-9-11-2-1-3-12(8-11)18-7-6-16-5-4-15-13(17)10-16/h1-3,8H,4-7,10H2,(H,15,17) |
Clé InChI |
MZTIUTJQGPQZCN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(=O)N1)CCOC2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





